dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 63982-38-7
VCID: VC18469753
InChI: InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H
SMILES:
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride

CAS No.: 63982-38-7

Cat. No.: VC18469753

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride - 63982-38-7

Specification

CAS No. 63982-38-7
Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride
Standard InChI InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H
Standard InChI Key RAEIEEVDOZZKEE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)NC)C[NH+](C)C.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Descriptors

The compound’s IUPAC name, dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride, reflects its quaternary ammonium core, methylcarbamoyloxy substituent, and chloride counterion. Key identifiers include:

PropertyValueSource
CAS Number63982-38-7
Molecular FormulaC12H19ClN2O2\text{C}_{12}\text{H}_{19}\text{ClN}_2\text{O}_2
Molecular Weight258.74 g/mol
SMILESCC1=CC(=C(C=C1)OC(=O)NC)CNH+C.[Cl-]
InChI KeyRAEIEEVDOZZKEE-UHFFFAOYSA-N

The structure consists of a benzylammonium backbone with a methylcarbamoyloxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. The quaternary nitrogen is bonded to two methyl groups, conferring cationic character balanced by a chloride ion.

Structural Analogs and Isomerism

A positional isomer, dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride (CAS 63982-37-6), differs only in the methyl group’s placement on the benzene ring (4- vs. 5-position). This subtle change impacts physicochemical properties: the 4-methyl isomer has a boiling point of 300°C and a flash point of 135.3°C . Computational models suggest that the 5-methyl derivative may exhibit enhanced steric shielding around the carbamate group, potentially improving stability .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step process:

  • Carbamate Esterification: A phenol derivative (5-methyl-2-hydroxybenzyl alcohol) reacts with methylcarbamoyl chloride in the presence of a base (e.g., pyridine) to form the methylcarbamoyloxy intermediate.

  • Quaternary Ammonium Formation: The intermediate undergoes alkylation with methyl iodide or dimethyl sulfate, followed by ion exchange with chloride to yield the final product .

Mechanistic Insights

The electrophilic aromatic substitution involved in carbamate formation aligns with methodologies described for benzolactam synthesis . Carbamoyl cations (R1R2N+=C=O\text{R}_1\text{R}_2\text{N}^+=\text{C}=\text{O}) generated in situ attack the aromatic ring’s ortho position, facilitated by electron-donating methyl groups. This regioselectivity is critical for achieving the desired substitution pattern .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature when stored in sealed containers but hydrolyzes slowly in aqueous media above pH 9. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water (<1 g/L at 25°C) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s carbamate moiety is a precursor to bioactive molecules. For example, carbamates are key in prodrug design, where enzymatic hydrolysis releases active amines. Recent studies explore its use in synthesizing acetylcholinesterase inhibitors, though detailed pharmacological data remain proprietary.

Agrochemical Uses

Quaternary ammonium compounds are widely employed as surfactants and fungicides. The methylcarbamoyloxy group may enhance binding to fungal cell membranes, disrupting lipid bilayers . Field trials with analogs demonstrate efficacy against Botrytis cinerea at concentrations as low as 50 ppm .

Comparative Analysis with Structural Analogs

Property5-Methyl Derivative (CAS 63982-38-7)4-Methyl Derivative (CAS 63982-37-6)2-(Isopropyl)-5-Methyl Analog (CAS 60439-42-1)
Boiling PointNot reported300°C300°C (estimated)
Solubility in Water<1 g/L<1 g/L0.5 g/L
LogP2.78 (calculated)2.78 (calculated)3.12
Application FocusPharmaceutical intermediatesIndustrial surfactantsBiocidal agents

The 2-(isopropyl)-5-methyl analog (CAS 60439-42-1) demonstrates broader biocidal activity due to its lipophilic isopropyl group, which enhances membrane penetration .

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